molecular formula C12H26N2 B8371442 4-Aminomethyl-1-hexyl-piperidine

4-Aminomethyl-1-hexyl-piperidine

Cat. No. B8371442
M. Wt: 198.35 g/mol
InChI Key: QUXYQVPKJMGNJS-UHFFFAOYSA-N
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Patent
US06506901B2

Procedure details

Prepared from 1-hexylpiperidine-4-carboxamide (6.6 g, 31.0 mmol) and LAH (1.93 g, 62.0 mmol) according to general the procedure used for Example 8 (Step B) to give 4.6 g of title compound as a waxy solid.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.93 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]1[CH2:12][CH2:11][CH:10]([C:13]([NH2:15])=O)[CH2:9][CH2:8]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[NH2:15][CH2:13][CH:10]1[CH2:11][CH2:12][N:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:8][CH2:9]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(CCCCC)N1CCC(CC1)C(=O)N
Name
Quantity
1.93 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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